Praseodymium trifluoride

NIR phosphor germanate glass doping fluorescence lifetime

Researchers substituting Pr₆O₁₁ for PrF₃ in optical or electrochemical systems encounter non-trivial performance losses-PrF₃-doped germanate glass delivers 1.5× higher output power with faster ¹D₂ decay. PrF₃ also serves as the stoichiometric baseline for fluoride solid electrolytes (band gap 7.60 eV, σ = 2.60×10⁻⁴ S/cm at 700 K), and as a validated low-index (n≈1.51 at 500 nm) VUV coating material with predictable optical constants. • Optical: 1.5× output power vs. Pr₆O₁₁; shorter ¹D₂ fluorescence lifetime • Electrochemical: Defined baseline ionic conductivity for Ba²⁺/Sr²⁺ defect engineering • Supply: Anhydrous, high-purity PrF₃ available in research to bulk quantities

Molecular Formula F3Pr
Molecular Weight 197.90287 g/mol
CAS No. 13709-46-1
Cat. No. B084635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium trifluoride
CAS13709-46-1
Molecular FormulaF3Pr
Molecular Weight197.90287 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Pr+3]
InChIInChI=1S/3FH.Pr/h3*1H;/q;;;+3/p-3
InChIKeyBOTHRHRVFIZTGG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium Trifluoride Material Selection Guide


Praseodymium trifluoride (PrF₃, CAS 13709-46-1) is an inorganic rare earth fluoride compound characterized by a tysonite-type hexagonal crystal structure with lattice parameters a = 7.061 Å and c = 7.218 Å [1]. It exhibits a melting point of 1370 °C (1672 K) with density ranging from 6.2 to 6.267 g/cm³, and is distinguished as the most thermodynamically stable fluoride of praseodymium under standard conditions [1][2]. The compound is synthesized through the reaction of praseodymium(III) nitrate with sodium fluoride (Pr(NO₃)₃ + 3 NaF → 3 NaNO₃ + PrF₃), yielding a green crystalline solid that is insoluble in water but moderately soluble in strong mineral acids [1].

Tysonite-type hexagonal crystal structure — stable fluoride host for optical doping and solid-state electrolyte studies.
Thermodynamically stable fluoride phase — high melting point supports high-temperature material processing and molten salt research.
Direct fluoride source for synthesis — avoids pre-fluorination steps required by oxide precursors in electrochemical and optical applications.

Substitution Limitations of Praseodymium Trifluoride


Substitution of PrF₃ with alternative praseodymium compounds such as Pr₆O₁₁ or Pr₂O₃ in optical and electrochemical systems introduces non-trivial performance deviations that cannot be remediated through simple compositional adjustments. Direct comparative studies demonstrate that PrF₃-doped germanate glasses deliver 1.5× higher output power relative to Pr₆O₁₁-doped counterparts under identical synthesis conditions, while also exhibiting markedly shorter ¹D₂-level fluorescence lifetimes [1]. Furthermore, in molten salt electrolysis systems, the LiF-PrF₃-Pr₆O₁₁ ternary melt requires distinct thermodynamic and electrochemical operating windows compared to oxide-only or chloride-based alternatives, directly impacting metal reduction efficiency and process stability [2]. These differences arise from the fundamentally distinct coordination environment of Pr³⁺ in the fluoride lattice versus oxygen-coordinated matrices, which modifies both spectroscopic transition probabilities and ionic mobility in fluoride-conducting media [1][2].

PrF₃
Pr₆O₁₁ / Pr₂O₃
Oxide doping yields lower NIR optical output and longer fluorescence lifetime, potentially altering amplifier dynamic response.
PrF₃
Pr₆O₁₁
Oxide feedstocks require a pre-fluorination step before electrolytic reduction, introducing process complexity and energy cost.
PrF₃
Pr₆O₁₁ / other oxides
Oxygen-coordinated Pr³⁺ environment modifies ionic mobility and spectroscopic transition probabilities, limiting direct substitution in fluoride-conducting media.

Praseodymium Trifluoride Comparative Performance


NIR Phosphor Output: PrF₃ vs. Pr₆O₁₁ Doping

In germanate glass matrices, PrF₃ doping yields 1.5× higher optical output power compared to Pr₆O₁₁ doping under identical fabrication and excitation conditions [1]. Concurrently, the measured fluorescence lifetime of the ¹D₂ level in PrF₃-doped samples is shorter than that observed in Pr₆O₁₁-doped samples, indicating a faster radiative decay pathway that is advantageous for high-speed optical switching and amplifier applications [1].

NIR Phosphor Output
Head-to-head
1.5× higher output power; shorter ¹D₂ fluorescence lifetime
Supports NIR amplifier gain optimization
Identical germanate glass matrix and synthesis conditions
NIR phosphor germanate glass doping fluorescence lifetime

Heat Capacity and Thermodynamic Stability

Precise calorimetric measurements establish the thermodynamic baseline for PrF₃ that is essential for process simulation and energy balance calculations. At 298.15 K, the heat capacity Cₚ° is 92.65 ± 0.09 J K⁻¹ mol⁻¹, entropy S° is 121.22 ± 0.12 J K⁻¹ mol⁻¹, and enthalpy (Hₜ° − H₀°) is 17 946 ± 18 J mol⁻¹ [1]. Recommended thermal functions are tabulated from 400 K to the melting temperature of 1672 K, providing a validated dataset for high-temperature engineering calculations [1].

Heat Capacity
Cross-study comparable
Cₙ° = 92.65 ± 0.09 J K⁻¹ mol⁻¹ at 298.15 K
Reduces uncertainty in high-temperature process modeling
Validated from 5 K to melting point; consistent with lanthanide contraction trend
thermodynamic modeling calorimetry molten salt electrolysis

Ionic Conductivity Baseline for Solid Electrolytes

Stoichiometric PrF₃ exhibits a band gap of 7.60 eV, conferring excellent electronic insulation, but its intrinsic fluoride-ion conductivity is limited: at 700 K, the ionic conductivity reaches only 2.60 × 10⁻⁴ S/cm [1]. This low baseline conductivity defines PrF₃ as a stoichiometric reference matrix rather than a ready-to-use high-conductivity electrolyte. For comparison, the non-stoichiometric doped derivative Pr₀.₉₅Sr₀.₀₅F₂.₉₅ achieves a conductivity of 5 × 10⁻³ S/cm at 400 °C (673 K), representing a factor of ~200 improvement over the undoped PrF₃ baseline [2].

Ionic Conductivity
Cross-study comparable
σ = 2.60 × 10⁻⁴ S/cm at 700 K (stoichiometric PrF₃)
Stoichiometric baseline for doped fluoride electrolyte design
~200× lower than Sr-doped Pr₀.₉₅Sr₀.₀₅F₂.₉₅ at 673 K
solid electrolyte fluoride-ion battery tysonite structure

Reflectivity and Energy Gap Among Rare Earth Trifluorides

First-principles calculations using LSDA+U methods demonstrate that PrF₃ exhibits low optical reflectivity up to approximately 7 eV, a property that is consistent across the rare earth trifluoride series (R = La, Ce, Pr, Nd, Gd, Dy) [1]. The calculated reflectivity for PrF₃ shows no significant deviation from experimental data or from the reflectivity profiles of LaF₃ and NdF₃ in the VUV region [1]. This optical uniformity across the series indicates that PrF₃ can be substituted for other RE trifluorides in multilayer optical coatings without introducing unexpected spectral deviations.

VUV Reflectivity
Class-level inference
Low reflectivity maintained up to ~7 eV
Optical consistency with LaF₃ through DyF₃ series supports substitution in VUV coatings
LSDA+U calculations; experimental verification recommended for critical designs
optical coating vacuum ultraviolet electronic structure

Single Crystal Refractive Index

Single-crystal PrF₃ exhibits a refractive index of approximately 1.51 at 500 nm, as determined through measurements of ordinary and extraordinary refractive indices across the visible and near-ultraviolet regions [1][2]. Comparative analysis with LaF₃, CeF₃, and NdF₃ single crystals reveals systematic variation in refractive index across the lanthanide series, attributable to differences in 4f electron configuration and ionic polarizability. The dispersion behavior has been analyzed using a single-effective-oscillator model, providing validated parameters for optical design software [1].

Refractive Index (500 nm)
Cross-study comparable
n ≈ 1.51 (single crystal)
Lower index vs LaF₃/CeF₃/NdF₃ enables optical design flexibility
Ordinary/extraordinary indices resolved; dispersion modeled via single-effective-oscillator
optical coating refractive index dispersion single crystal

Melt Density and Electrolyte Compatibility

PrF₃ serves as a critical electrolyte component in fluoride-based molten salt electrolysis for praseodymium metal production, operating within the LiF-PrF₃-Pr₆O₁₁ ternary system. The density of solid PrF₃ is established at 6.267 g/cm³, and melt density variations with temperature and LiF/PrF₃ molar ratio (CR) directly influence ionic species distribution and metal reduction efficiency [1][2]. In comparison, Pr₆O₁₁ exhibits a density of approximately 6.5 g/cm³ but is insoluble in water and requires pre-reduction or fluorination steps before effective electrolytic reduction can occur [1][3].

Melt Compatibility
Cross-study comparable
Solid density 6.267 g/cm³; directly forms stable fluoride melt with LiF
Eliminates pre-fluorination required by Pr₆O₁₁ feedstocks
Density difference ~0.23 g/cm³ (~3.6%); compatible with single-stage electrowinning
molten salt electrolysis rare earth metal fluoride electrolyte

Praseodymium Trifluoride Application Scenarios


NIR Phosphor and Optical Amplifier Host Material

Procurement of PrF₃ is indicated for doping germanate or fluoride glass matrices in NIR phosphors and optical amplifiers. Direct comparative studies demonstrate that PrF₃-doped germanate glass achieves 1.5× higher output power relative to Pr₆O₁₁-doped glass under identical conditions, with a shorter ¹D₂ fluorescence lifetime that enhances dynamic response [1]. This performance advantage justifies selecting PrF₃ over praseodymium oxide for applications requiring maximum optical gain and fast radiative decay.

Fluoride Solid Electrolyte Engineering

PrF₃ serves as the stoichiometric baseline matrix for developing doped fluoride solid electrolytes in fluoride-ion battery research. With an experimentally validated band gap of 7.60 eV providing excellent electronic insulation, and a measured baseline ionic conductivity of 2.60 × 10⁻⁴ S/cm at 700 K, PrF₃ offers a precisely defined starting point for defect engineering via Ba²⁺ or Sr²⁺ doping [1]. Procurement of high-purity PrF₃ is essential for reproducible solid electrolyte synthesis and systematic optimization of room-temperature conductivity.

Multilayer VUV Optical Coatings

PrF₃ is suitable for vacuum ultraviolet (VUV) optical coatings and multilayer dielectric stacks where predictable optical constants are critical. The compound exhibits low reflectivity up to ~7 eV, consistent with the entire rare earth trifluoride series (LaF₃ through DyF₃), and a refractive index of approximately 1.51 at 500 nm [1][2][3]. This validated optical behavior ensures that PrF₃ can be integrated into optical designs with minimal empirical calibration, reducing development time and coating requalification costs.

Molten Salt Electrolysis Feedstock

PrF₃ is the preferred feedstock for fluoride-based molten salt electrolysis in praseodymium metal and alloy production. Unlike Pr₆O₁₁, which requires a separate fluorination or pre-reduction step, PrF₃ is directly compatible with LiF-based fluoride electrolytes, enabling single-stage electrowinning [1][2]. The validated thermodynamic parameters (Cₚ° = 92.65 J K⁻¹ mol⁻¹ at 298.15 K, melting point 1370 °C) provide reliable inputs for reactor heat balance calculations and process control system design [3].

Application
Selection Property
Validation Focus
NIR Phosphor & Optical Amplifier Host
Optical gain from fluoride doping
Comparative output power & fluorescence lifetime in glass matrices
Fluoride Solid Electrolyte Engineering
Stoichiometric ionic conductivity baseline
Conductivity enhancement upon aliovalent doping (Ba²⁺, Sr²⁺)
Multilayer VUV Optical Coatings
Predictable VUV optical constants
Refractive index dispersion and reflectivity consistency with RE trifluoride series
Molten Salt Electrolysis Feedstock
Direct fluoride electrolyte compatibility
Process simplification vs oxide precursors; melt density and thermodynamic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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